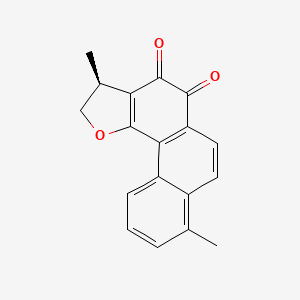

Dihydroisotanshinone II

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKITVVBQQLHBB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydroisotanshinone II: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisotanshinone II is a lipophilic diterpenoid quinone and a member of the tanshinone family of bioactive compounds. These natural products are primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine known as Danshen.[1] this compound, often referred to as Dihydrotanshinone I or simply Dihydrotanshinone in the literature, has garnered significant interest for its potential therapeutic applications, particularly in the realm of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the natural sources, detailed isolation protocols, and key signaling pathways modulated by this compound.

It is important to note that the nomenclature for Dihydroisotanshinone can be inconsistent across scientific literature. While "Dihydroisotanshinone I" and "Dihydrotanshinone" are frequently used, "this compound" is also encountered. For the purpose of this guide, these names will be considered to refer to the same or isomeric compounds, reflecting the common usage in the cited research. A dihydrotanshinone isomer has been noted in several samples of Salvia miltiorrhiza and its derived products.[2]

Natural Sources of this compound

The principal natural source of this compound is the plant Salvia miltiorrhiza Bunge (Danshen).[1] The concentration of this compound and other tanshinones can vary depending on the specific cultivar and geographical location of the plant.

Physicochemical Properties

Tanshinones, including this compound, are generally characterized by their poor water solubility, which can present challenges for their bioavailability and formulation.[3] Research has shown that techniques such as the preparation of solid dispersions can enhance the solubility and dissolution rate of these compounds.[3] Specific physicochemical data for this compound, such as its melting point and precise solubility in various solvents, are not extensively detailed in the available literature. However, related tanshinones like cryptotanshinone are known to be soluble in organic solvents such as dimethyl sulfoxide, methanol, ethanol, and chloroform, while being only slightly soluble in water.[4]

Isolation and Purification Protocols

Several methods have been developed for the extraction and purification of this compound from Salvia miltiorrhiza. The choice of method often depends on the desired scale, purity, and available equipment.

Experimental Protocol 1: Macroporous Adsorption Resin Chromatography followed by Semi-Preparative HPLC

This method is suitable for the simultaneous purification of several tanshinones, including this compound.[1]

1. Extraction:

- The dried roots of Salvia miltiorrhiza are powdered and extracted with 95% ethanol.

- The resulting extract is concentrated to obtain a crude extract.

2. Macroporous Adsorption Resin Chromatography:

- The crude extract is applied to a D101 macroporous adsorption resin column.

- The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90%).

- The fraction eluted with 90% ethanol, which is rich in total tanshinones, is collected.[1]

3. Semi-Preparative High-Performance Liquid Chromatography (HPLC):

- The tanshinone-rich fraction is further purified using a semi-preparative HPLC system.

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of methanol and water is commonly employed.

- Detection: UV detection at a wavelength of 254 nm is suitable for monitoring the elution of tanshinones.[5]

- Fractions corresponding to the this compound peak are collected and the solvent is evaporated to yield the purified compound.

Experimental Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, making it suitable for the separation of natural products.

1. Extraction:

- The powdered roots of Salvia miltiorrhiza are extracted with ethyl acetate under reflux.

- The extract is concentrated to yield a crude extract.

2. HSCCC Separation:

- A two-phase solvent system is prepared. A common system for tanshinone separation is light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).

- The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.

- The crude extract is dissolved in a mixture of the stationary and mobile phases and injected into the HSCCC instrument.

- The separation is performed at a specific rotational speed and flow rate.

- Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

Experimental Protocol 3: Cloud Point Extraction (CPE)

CPE is an environmentally friendly method that utilizes the phase-separation behavior of surfactants to extract compounds.[6]

1. Extraction Mixture Preparation:

- Powdered Salvia miltiorrhiza is mixed with an aqueous solution of a natural surfactant, such as lecithin.

- The solid-to-liquid ratio, surfactant concentration, and salt concentration (e.g., NaCl) are optimized. Optimal conditions have been reported as a 1 g sample to 20 mL solvent ratio, with 3% (w/v) lecithin and 2% (w/v) NaCl at pH 6 and room temperature.[6]

2. Phase Separation:

- The mixture is subjected to conditions that induce phase separation of the surfactant (e.g., temperature change or addition of salt). This creates a surfactant-rich phase where the lipophilic tanshinones are concentrated.[6]

3. Isolation:

- The surfactant-rich phase is separated from the aqueous phase.

- This compound can then be recovered from the surfactant-rich phase using an appropriate solvent or further chromatographic steps.

Quantitative Data

The yield and purity of this compound can vary significantly based on the natural source material and the isolation method employed. The following tables summarize reported quantitative data for Dihydrotanshinone (assumed to be this compound) from Salvia miltiorrhiza.

| Isolation Method | Starting Material | Compound | Yield | Purity | Reference |

| HSCCC | 400 mg crude extract | Dihydrotanshinone I | 8.2 mg | 97.6% |

| Analytical Method | Sample | Compound | Concentration (µg/g) | Reference |

| UPLC-MS/MS | Salvia miltiorrhiza Bunge | Dihydrotanshinone isomer | 856.92 | [2] |

| qNMR & HPLC | Fresh Salvia miltiorrhiza roots | Dihydrotanshinone | Varies between samples | [5] |

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways, particularly those involved in cancer progression and inflammation.

Inhibition of the STAT3/CCL2 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and metastasis. Dihydroisotanshinone has been demonstrated to inhibit this pathway.[7]

Caption: this compound inhibits the JAK/STAT3 pathway.

This compound has been shown to inhibit the phosphorylation of STAT3, which prevents its dimerization and translocation to the nucleus.[7] This, in turn, reduces the expression of downstream target genes like Chemokine (C-C motif) ligand 2 (CCL2), a key promoter of cancer cell migration and invasion. The inhibition of STAT3 signaling by this compound has been observed in various cancer cell lines.[7][8]

Modulation of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to cellular stress and inflammatory stimuli, and its dysregulation is implicated in various diseases, including cancer.

Caption: this compound modulates the p38 MAPK pathway.

Studies on head and neck squamous cell carcinoma cells have indicated that Dihydroisotanshinone I can induce apoptosis, and this effect is partially regulated by p38 signaling.[9] The precise mechanism of how this compound modulates the p38 MAPK pathway, whether through direct inhibition or activation, may be cell-type and context-dependent, and warrants further investigation.

Conclusion

This compound is a promising bioactive compound from Salvia miltiorrhiza with significant potential for drug development. The isolation and purification of this compound can be achieved through various chromatographic techniques, with methods like HSCCC and CPE offering efficient and scalable solutions. Its demonstrated ability to modulate key signaling pathways, such as STAT3 and p38 MAPK, provides a mechanistic basis for its observed anticancer and anti-inflammatory properties. Further research is needed to fully elucidate its therapeutic potential, optimize its delivery, and clarify its clinical applications.

References

- 1. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of Regulation of signaling pathways by tanshinones in different cancers [cellmolbiol.org]

- 9. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Dihydroisotanshinone II in Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Dihydroisotanshinone II, a pharmacologically significant abietane-type norditerpenoid quinone found in the roots of Salvia miltiorrhiza (Danshen). This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation, supported by quantitative data and detailed experimental protocols to aid in further research and development.

Introduction to this compound and the Tanshinones

Salvia miltiorrhiza is a widely used herb in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases.[1][2] The lipophilic constituents of its roots, known as tanshinones, are major contributors to its therapeutic effects.[1] Among the more than 40 identified tanshinones, this compound is a notable bioactive compound. The biosynthesis of these complex molecules has been a subject of extensive research, aiming to elucidate the intricate enzymatic machinery for potential metabolic engineering and synthetic biology applications.[3]

The Biosynthetic Pathway: From Primary Metabolism to this compound

The biosynthesis of this compound, like other tanshinones, is a multi-step process that originates from primary metabolism and involves a series of cyclizations and oxidative modifications. The pathway can be broadly divided into three main stages: the formation of the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP), the construction of the characteristic abietane skeleton, and the subsequent extensive modifications by cytochrome P450 enzymes.

Formation of the Diterpenoid Precursor: The MEP and MVA Pathways

The journey to this compound begins with the synthesis of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways contribute to the IPP and DMAPP pool: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[4] While both pathways can contribute to terpenoid biosynthesis, studies in S. miltiorrhiza suggest that the MEP pathway is the primary source of precursors for tanshinone biosynthesis.[4]

The C20 compound, geranylgeranyl diphosphate (GGPP), is the universal precursor for all diterpenoids and is formed by the condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS).[5]

Key Enzymes in the Early Pathway:

| Enzyme | Abbreviation | Pathway | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | Condenses pyruvate and glyceraldehyde-3-phosphate. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MVA | Catalyzes the conversion of HMG-CoA to mevalonate. |

| Geranylgeranyl diphosphate synthase | GGPPS | Common | Synthesizes GGPP from IPP and DMAPP. |

Biosynthesis of Geranylgeranyl Diphosphate (GGPP)

Formation of the Abietane Skeleton: The Role of Diterpene Synthases

The formation of the characteristic tricyclic abietane skeleton of tanshinones is a pivotal step in the biosynthetic pathway. This process is catalyzed by a pair of diterpene synthases (diTPSs):

-

Copalyl Diphosphate Synthase (CPS): SmCPS1 initiates the cyclization of the linear GGPP into the bicyclic (+)-copalyl diphosphate ((+)-CPP).[6]

-

Kaurene Synthase-Like (KSL): SmKSL1 then further cyclizes (+)-CPP to form the tricyclic olefin intermediate, miltiradiene.[7][8] The stereochemistry of miltiradiene has been resolved, providing crucial insights into the downstream enzymatic modifications.[7][8]

From GGPP to Miltiradiene

References

- 1. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The tanshinones from the plant of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [dr.lib.iastate.edu]

A Literature Review of the Anticancer Properties of Dihydroisotanshinone II and Related Tanshinones

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "Dihydroisotanshinone II" did not yield significant research demonstrating its specific anticancer properties. The available scientific literature predominantly focuses on other derivatives of Tanshinone, such as Dihydroisotanshinone I and Tanshinone IIA. Therefore, this technical guide will provide a comprehensive review of the anticancer properties of the closely related and well-studied compounds, Dihydroisotanshinone I and Tanshinone IIA , as a proxy to understand the potential therapeutic activities of this class of molecules. All data, protocols, and pathways described herein pertain to Dihydroisotanshinone I and Tanshinone IIA.

Introduction

Tanshinones are a group of lipophilic abietane diterpenoids extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] While Danshen has been historically used for cardiovascular ailments, modern pharmacological studies have unveiled the potent anticancer activities of its constituent tanshinones.[1][2] This guide synthesizes the current understanding of the anticancer effects of Dihydroisotanshinone I and Tanshinone IIA, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Quantitative Data on Anticancer Activity

The cytotoxic and antitumor effects of Dihydroisotanshinone I and Tanshinone IIA have been quantified across a range of cancer cell lines and in vivo models. The following tables summarize key findings to facilitate a comparative analysis of their potency.

Table 1: In Vitro Cytotoxicity of Dihydroisotanshinone I

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Time Point | Reference |

| Detroit 562 | Head and Neck Squamous Cell Carcinoma | MTT | ~5 µM | 48h | [3] |

| SCC-4 | Head and Neck Squamous Cell Carcinoma | MTT | ~3 µM | 48h | [3] |

| SCC-25 | Head and Neck Squamous Cell Carcinoma | MTT | ~3 µM | 48h | [3] |

| MCF-7 | Breast Cancer | XTT | ~10 µM (47% inhibition) | 24h | [4] |

| MDA-MB-231 | Breast Cancer | XTT | ~10 µM (62% inhibition) | 24h | [4] |

| HCT116 | Colon Cancer | Not Specified | Not Specified | Not Specified | [5] |

| HT-29 | Colon Cancer | Not Specified | Not Specified | Not Specified | [5] |

Table 2: In Vitro Cytotoxicity of Tanshinone IIA

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Time Point | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK8 | ~10 µM | 48h | [6] |

| SNU-638 | Gastric Cancer | MTT | ~10 µg/mL | Not Specified | [7] |

| MKN1 | Gastric Cancer | MTT | Not Specified | Not Specified | [7] |

| AGS | Gastric Cancer | MTT | Not Specified | Not Specified | [7] |

| MCF-7 | Breast Cancer | MTT | 0.25 µg/mL | Not Specified | [8][9] |

| H1688 | Small Cell Lung Cancer | Not Specified | 2 and 4 µmol/L | 48h | [10] |

| H446 | Small Cell Lung Cancer | Not Specified | 2 and 4 µmol/L | 48h | [10] |

Table 3: In Vivo Antitumor Efficacy

| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Dihydroisotanshinone I | Detroit 562 Xenograft | 30 mg/kg, i.p., daily for 33 days | ~20% reduction in tumor size | [3][11] |

| Dihydroisotanshinone I | HCT116 Xenograft | Not Specified | Significant inhibition | [5] |

| Tanshinone IIA | MDA-MB-231 Xenograft | 30 mg/kg, s.c., 4 times/week for 4 weeks | Not Specified | [9] |

| Tanshinone IIA | SNU-638 Xenograft | 12.5, 25, or 50 mg/kg, i.p., 3 times/week for 28 days | Dose-dependent inhibition | [7] |

| Tanshinone IIA | H1688 Xenograft | Not Specified | Significant reduction in tumor volume and weight | [10] |

Signaling Pathways and Mechanisms of Action

Dihydroisotanshinone I and Tanshinone IIA exert their anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Dihydroisotanshinone I

Dihydroisotanshinone I has been shown to induce apoptosis and ferroptosis in cancer cells.[4] One of the key mechanisms involves the inhibition of the STAT3 signaling pathway, which subsequently affects downstream targets like CCL2, a chemokine involved in macrophage recruitment and tumor progression.[12][13] In head and neck squamous cell carcinomas, Dihydroisotanshinone I-induced apoptosis is partially regulated by the p38 signaling pathway.[3][11]

Tanshinone IIA

Tanshinone IIA has a broader reported range of action, impacting several key cancer-related pathways. It is a potent inducer of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][14] This is often mediated by the modulation of the PI3K/Akt/mTOR and MAPK signaling cascades.[2][14][15] Furthermore, Tanshinone IIA can induce cell cycle arrest and autophagy, and inhibit tumor angiogenesis and metastasis.[1][2] In triple-negative breast cancer, its effects have been linked to the G protein-coupled estrogen receptor (GPER).[6]

Experimental Protocols

This section provides an overview of the methodologies used in the cited literature to assess the anticancer properties of Dihydroisotanshinone I and Tanshinone IIA.

Cell Viability and Proliferation Assays

A common workflow for assessing the effect of these compounds on cancer cell viability is outlined below.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[9]

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of Dihydroisotanshinone I or Tanshinone IIA (typically dissolved in DMSO) for specified time periods (24, 48, or 72 hours).[6]

-

MTT/XTT/CCK8 Assay: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or CCK8 is added to each well and incubated.[4][6] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan solution is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect and quantify apoptosis by flow cytometry.[4]

-

Cells are treated with the compound of interest.

-

Both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

Western blotting is used to determine the expression levels of proteins involved in various signaling pathways.

-

Cells are treated with the tanshinone derivative and then lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p38, Akt, caspases, Bcl-2 family proteins).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are typically used.[7][10]

-

Tumor Implantation: Cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[7]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The tanshinone derivative, dissolved in an appropriate vehicle, is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses and schedules.[7][9]

-

Monitoring: Tumor volume is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.

Conclusion

While there is a notable absence of research on the specific anticancer properties of this compound, the extensive studies on the related compounds, Dihydroisotanshinone I and Tanshinone IIA, provide a strong foundation for understanding the potential of this class of natural products in oncology. Dihydroisotanshinone I and Tanshinone IIA demonstrate significant in vitro and in vivo anticancer activity across a variety of cancer types. Their mechanisms of action are multifaceted, involving the induction of programmed cell death and the inhibition of key signaling pathways that drive cancer progression. The detailed experimental protocols provided in the literature offer a clear roadmap for future investigations. Further research is warranted to explore the therapeutic potential of less-studied tanshinones, such as this compound, to fully harness the anticancer capabilities of Salvia miltiorrhiza.

References

- 1. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]

- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]

- 5. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA Inhibits Triple-Negative Breast Cancer Cells MDA-MB-231 via G Protein-Coupled Estrogen Receptor- (GPER-) Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental study of the anti-cancer mechanism of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 15. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Dihydroisotanshinone I: A Technical Guide

Note on Nomenclature: The compound of interest, Dihydroisotanshinone I (DT), is a bioactive constituent isolated from the roots of Salvia miltiorrhiza (Danshen). While the query specified "Dihydroisotanshinone II," extensive literature searches indicate that this is likely a misnomer, as the vast majority of research focuses on Dihydroisotanshinone I. This document will detail the in vitro biological activities of Dihydroisotanshinone I.

This technical guide provides a comprehensive overview of the in vitro biological activities of Dihydroisotanshinone I, with a focus on its anticancer and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activities

Dihydroisotanshinone I has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and ferroptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.

Data Presentation: Cytotoxicity and Antiproliferative Effects

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Citation |

| MCF-7 | Breast Cancer | XTT Assay | Proliferation Inhibition | Significant inhibition at 10 µM | [1] |

| MDA-MB-231 | Breast Cancer | XTT Assay | Proliferation Inhibition | Significant inhibition at 10 µM | [1] |

| PC-3 | Prostate Cancer | Apoptosis Assay | Apoptosis Induction | Partial apoptosis (7.3%) at 10 µM after 24h | [2] |

| DU145 | Prostate Cancer | Migration Assay | Inhibition of Migration | Dose-dependent inhibition | |

| HCCLM3, SMMC7721, Hep3B, HepG2 | Hepatocellular Carcinoma | Growth Inhibition Assay | Growth Inhibition | Effective inhibition observed | [3] |

| Eca-109, TE-1 | Esophageal Squamous Cell Carcinoma | CCK-8 Assay | Proliferation Inhibition | Dose-dependent inhibition |

Key Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis and Ferroptosis in Breast Cancer:

Dihydroisotanshinone I has been shown to induce both apoptosis and ferroptosis in breast cancer cell lines MCF-7 and MDA-MB-231[1][4]. A key mechanism in the induction of ferroptosis is the downregulation of Glutathione Peroxidase 4 (GPX4) protein expression[1][4]. The induction of apoptosis is confirmed by the upregulation of cleaved PARP, a critical apoptotic protein[1].

1.2.2. Inhibition of Prostate Cancer Cell Migration:

In both androgen-dependent and -independent prostate cancer cells, Dihydroisotanshinone I inhibits migration. This is achieved by disrupting the crosstalk between cancer cells and macrophages through the inhibition of the STAT3/CCL2 signaling pathway. Dihydroisotanshinone I reduces the secretion of CCL2 from both macrophages and prostate cancer cells and inhibits the phosphorylation and nuclear translocation of STAT3[5][6].

1.2.3. Suppression of Hepatocellular Carcinoma:

Dihydroisotanshinone I inhibits the growth of several hepatocellular carcinoma cell lines and induces apoptosis. This is mediated through the suppression of the JAK2/STAT3 signaling pathway[3].

1.2.4. Induction of Apoptosis in Esophageal Squamous Cell Carcinoma:

In esophageal squamous cell carcinoma cells, Dihydroisotanshinone I induces apoptosis through the mitochondrial pathway, which is mediated by the STAT3 signaling pathway[7].

Signaling Pathways in Anticancer Activity

Caption: Dihydroisotanshinone I inhibits prostate cancer cell migration via the STAT3/CCL2 pathway.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]

- 4. bosterbio.com [bosterbio.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroisotanshinone I: A Comprehensive Technical Review of its Discovery, Mechanism, and Therapeutic Potential

Abstract

Dihydroisotanshinone I (DT), a lipophilic diterpene quinone isolated from the revered traditional Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical context of Dihydroisotanshinone I, its multifaceted biological effects, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance comprehension for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of Dihydroisotanshinone I is intrinsically linked to the long-standing use of Salvia miltiorrhiza, commonly known as Danshen, in Traditional Chinese Medicine (TCM). For centuries, Danshen has been a cornerstone in the treatment of a wide array of ailments, particularly those related to cardiovascular and cerebrovascular diseases.[1][2] The herb was first documented in the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica Classic) during the Qin and Han dynasties (221 BC–220 AD), where it was classified as a "super grade" herb, signifying its perceived high efficacy and low toxicity.[3] Classical TCM texts, such as the Compendium of Materia Medica (Bencao Gangmu) from the Ming dynasty (1596 AD), further elaborated on its therapeutic applications.[1][3]

Initially, Danshen was primarily recognized for its ability to "invigorate blood and remove stasis," a concept central to TCM for treating conditions like angina pectoris and menstrual disorders.[1][4] It wasn't until the 20th century that modern scientific techniques allowed for the isolation and characterization of its active constituents.[4] Phytochemical investigations revealed that the therapeutic effects of Danshen could be attributed to two major classes of compounds: hydrophilic phenolic acids and lipophilic diterpenoids, the latter of which includes the tanshinones.[1]

Dihydroisotanshinone I is one of the key bioactive tanshinones isolated from the dried root of Salvia miltiorrhiza.[5] While Danshen contains several major tanshinones, including tanshinone I, tanshinone IIA, and cryptotanshinone, Dihydroisotanshinone I has emerged as a particularly potent compound with a broad spectrum of biological activities.[5] Its discovery and subsequent investigation have provided a molecular basis for the traditional uses of Danshen and have opened new avenues for modern drug development.[6]

Pharmacological Activities and Therapeutic Potential

Extensive in vitro and in vivo studies have demonstrated that Dihydroisotanshinone I possesses a wide range of pharmacological effects, making it a promising candidate for the treatment of various diseases. Its primary activities include anti-cancer, cardiovascular protective, and anti-inflammatory effects.[7]

Anti-Cancer Activity

Dihydroisotanshinone I has shown significant cytotoxicity against a variety of tumor cell lines.[8] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of cell death), as well as the inhibition of cell proliferation, migration, and angiogenesis.[9][10][11][12]

Key Anti-Cancer Effects:

-

Induction of Apoptosis: Dihydroisotanshinone I has been shown to induce apoptosis in various cancer cell lines, including those of the breast, lung, and head and neck.[10][11][13] This is often mediated through the activation of caspase cascades.[14]

-

Induction of Ferroptosis: A notable mechanism of Dihydroisotanshinone I's anti-cancer activity is the induction of ferroptosis. It achieves this by inhibiting the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in the prevention of lipid peroxidation, which leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[9][10][11][15]

-

Inhibition of Cell Proliferation and Migration: Dihydroisotanshinone I can inhibit the proliferation of cancer cells by inducing cell cycle arrest.[16] It also impedes cancer cell migration, a critical step in metastasis, by modulating signaling pathways that control cell motility.[5][17]

-

Anti-Angiogenesis: The compound has been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by suppressing endothelial cell proliferation, migration, and tube formation.[12]

Cardiovascular Protection

Consistent with the traditional use of Danshen for cardiovascular ailments, Dihydroisotanshinone I exhibits significant cardioprotective properties.[7] These effects are attributed to its anti-inflammatory and antioxidant activities, which help to mitigate the pathological processes underlying cardiovascular diseases.

Anti-Inflammatory Effects

Dihydroisotanshinone I has demonstrated potent anti-inflammatory activity.[6] It can suppress the activation of key inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[12]

Molecular Mechanisms of Action and Signaling Pathways

The pharmacological effects of Dihydroisotanshinone I are underpinned by its interaction with various molecular targets and its modulation of critical signaling pathways.

STAT3/CCL2 Signaling Pathway

In the context of prostate cancer, Dihydroisotanshinone I has been shown to inhibit the crosstalk between cancer cells and macrophages by targeting the STAT3/CCL2 signaling pathway.[5][17] It reduces the secretion of CCL2, a chemokine that attracts macrophages to the tumor microenvironment, and inhibits the phosphorylation of STAT3, a key transcription factor involved in cancer progression.[5][17] This disruption of the tumor microenvironment contributes to the inhibition of cancer cell migration.[5][17]

p38 MAPK Signaling Pathway

In head and neck squamous cell carcinoma (HNSCC) cells, Dihydroisotanshinone I has been found to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[14] The phosphorylation of p38 is partially involved in mediating Dihydroisotanshinone I-induced apoptosis.[13][14]

Ferroptosis Pathway

Dihydroisotanshinone I induces ferroptosis in cancer cells by targeting GPX4.[9][10][11] Inhibition of GPX4 leads to an accumulation of lipid peroxides, which is a hallmark of ferroptosis. This process is characterized by a decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of Dihydroisotanshinone I.

Table 1: In Vitro Cytotoxicity of Dihydroisotanshinone I

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

| Detroit 562 | Head and Neck Squamous Cell Carcinoma | MTT Assay | 5 and 10 | Significant decrease in cell survival | [14][18] |

| SCC-4 | Head and Neck Squamous Cell Carcinoma | MTT Assay | ≥ 3 | Inhibition of cell survival | [14][18] |

| SCC-25 | Head and Neck Squamous Cell Carcinoma | MTT Assay | ≥ 3 | Inhibition of cell survival | [14][18] |

| MCF-7 | Breast Cancer | XTT Assay | 10 | Significant inhibition of proliferation | [10] |

| MDA-MB-231 | Breast Cancer | XTT Assay | 10 | Significant inhibition of proliferation | [10] |

| DU145 | Prostate Cancer | mRNA Array | 10 | Altered gene expression profile | [5] |

| A549 | Lung Cancer | Not specified | Not specified | Inhibition of cell growth | [9][11] |

| H460 | Lung Cancer | Not specified | Not specified | Inhibition of cell growth | [9][11] |

Table 2: In Vivo Anti-Tumor Efficacy of Dihydroisotanshinone I

| Animal Model | Cancer Type | Treatment | Duration | Outcome | Reference |

| Xenograft Nude Mice | Breast Cancer (MCF-7) | 30 mg/kg, IP | 2 weeks | ~70% reduction in final tumor volume | [10] |

| Xenograft Nude Mice | Head and Neck Squamous Cell Carcinoma (Detroit 562) | Not specified | Not specified | Reduced tumor size | [13][14][18] |

| Nude Mice | Lung Cancer (A549) | Not specified | Not specified | Inhibition of metastasis | [9][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Dihydroisotanshinone I.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of Dihydroisotanshinone I on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., Detroit 562, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Dihydroisotanshinone I (e.g., 1, 3, 5, 10 µM) or a vehicle control (DMSO) for specific time points (e.g., 24 and 48 hours).[10][14][18]

-

Reagent Addition: After the treatment period, MTT or XTT reagent is added to each well and incubated for a specified time to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm for XTT) using a microplate reader.[10] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Dihydroisotanshinone I.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with Dihydroisotanshinone I as described for the cell viability assay.[10]

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.[10]

-

Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in response to Dihydroisotanshinone I treatment.

Methodology:

-

Protein Extraction: Cells are treated with Dihydroisotanshinone I, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[10] It is then incubated with primary antibodies against the proteins of interest (e.g., GPX4, p-STAT3, β-actin) overnight at 4°C.[5][10]

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of Dihydroisotanshinone I on cancer cell migration.

Methodology:

-

Cell Preparation: Cancer cells are serum-starved for a period before the assay.

-

Transwell Setup: Cells are seeded into the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).[5] Dihydroisotanshinone I is added to the upper or lower chamber, depending on the experimental design.

-

Incubation: The plate is incubated for a specific duration (e.g., 16-24 hours) to allow cell migration through the membrane.[5]

-

Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with toluidine blue).[5]

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.[5]

Conclusion and Future Directions

Dihydroisotanshinone I, a key bioactive compound from the traditional Chinese herb Salvia miltiorrhiza, has demonstrated significant therapeutic potential, particularly in the field of oncology. Its ability to induce multiple forms of cell death, including apoptosis and ferroptosis, and to inhibit crucial processes in cancer progression such as cell migration and angiogenesis, makes it a compelling candidate for further drug development. The elucidation of its mechanisms of action, involving the modulation of signaling pathways like STAT3/CCL2 and p38 MAPK, provides a solid foundation for its rational application in clinical settings.

Future research should focus on several key areas. Firstly, further in-depth studies are needed to identify all the direct molecular targets of Dihydroisotanshinone I to fully understand its polypharmacological effects. Secondly, preclinical and clinical trials are warranted to evaluate its safety, efficacy, and pharmacokinetic profile in humans. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic index. Finally, exploring the synergistic effects of Dihydroisotanshinone I with existing chemotherapeutic agents could lead to more effective combination therapies for various cancers, potentially overcoming drug resistance and reducing side effects. The continued investigation of this natural product holds great promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvia miltiorrhiza - Wikipedia [en.wikipedia.org]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. itmonline.org [itmonline.org]

- 5. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity of dihydrotanshinone I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]

- 11. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 20958-18-3 | Dihydroisotanshinone I [phytopurify.com]

- 13. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Dihydroisotanshinone I in Human Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroisotanshinone I (DT), a lipophilic diterpenoid quinone isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has demonstrated significant anti-tumor activity across a range of human cancer cell lines. This technical guide provides an in-depth overview of the known molecular targets of DT in human cells, summarizing the current understanding of its mechanisms of action. Key targets include components of critical signaling pathways such as JAK2/STAT3 and the regulators of programmed cell death, including the ferroptosis-associated protein GPX4 and apoptosis-related proteins. This document compiles available quantitative data, details common experimental methodologies for target investigation, and presents visual diagrams of the affected signaling pathways to facilitate further research and drug development efforts. While extensive cellular data exists, it is important to note that direct biochemical binding affinities and inhibition constants for Dihydroisotanshinone I against its purified protein targets are not widely available in the current literature.

Identified Molecular Targets and Signaling Pathways

Dihydroisotanshinone I exerts its anti-cancer effects by modulating multiple signaling cascades within human cells. The primary molecular targets and pathways identified to date are centered on cell proliferation, survival, metastasis, and regulated cell death.

JAK2/STAT3 Signaling Pathway

A pivotal target of Dihydroisotanshinone I is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently found to be constitutively active in many human cancers, driving proliferation, survival, and angiogenesis. DT has been shown to inhibit the JAK2/STAT3 pathway. Mechanistically, DT treatment leads to a dose-dependent reduction in the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705)[1]. This inhibition of phosphorylation prevents STAT3 dimerization and its subsequent translocation to the nucleus, thereby blocking the transcription of its downstream target genes, which include proteins involved in cell cycle progression and survival[1][2]. The suppression of the upstream kinase, Janus kinase 2 (JAK2), is also implicated in DT's mechanism of action[1].

GPX4 and Ferroptosis Induction

Dihydroisotanshinone I is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides[3][4]. The key molecular target in this process is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a crucial role in reducing lipid hydroperoxides[3][4]. DT has been observed to downregulate the protein expression of GPX4 in cancer cells[3]. This inhibition of GPX4 activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death[4].

Apoptosis Induction

In addition to ferroptosis, Dihydroisotanshinone I also induces apoptosis, or programmed cell death, in various cancer cell lines[5]. This is a common mechanism for many chemotherapeutic agents. While the complete apoptotic pathway modulated by DT is still under investigation, evidence suggests its involvement in the activation of caspase cascades. A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The induction of apoptosis by DT is associated with the cleavage of PARP, indicating the activation of executioner caspases like caspase-3.

Inhibition of Cell Migration and Metastasis

Dihydroisotanshinone I has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis[1][6][7]. This effect is linked to its inhibition of the STAT3 pathway and the subsequent reduction in the secretion of chemokines such as C-C motif ligand 2 (CCL2)[1][2]. CCL2 is a potent chemoattractant for monocytes and macrophages and plays a role in creating a pro-tumorigenic microenvironment that facilitates metastasis[1]. By reducing CCL2 secretion, DT can disrupt the communication between cancer cells and macrophages[1][2].

Quantitative Data on Dihydroisotanshinone I Activity

The following tables summarize the available quantitative data on the biological effects of Dihydroisotanshinone I. It is important to note the absence of direct enzymatic inhibition constants (Ki) or binding affinities (Kd) in the reviewed literature. The data presented here are derived from cellular assays and reflect the compound's potency in a biological context.

Table 1: IC50 Values of Dihydroisotanshinone I for Cell Viability in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |

| DU145 | Prostate Cancer | ~5-10 (migration inhibition) | 24 | [1] |

| PC-3 | Prostate Cancer | ~5-10 (migration inhibition) | 24 | [1] |

| 22Rv1 | Prostate Cancer | ~5-10 (migration inhibition) | 24 | [1] |

| A549 | Lung Cancer | Not specified | - | [3] |

| H460 | Lung Cancer | Not specified | - | [3] |

Table 2: Effective Concentrations of Dihydroisotanshinone I on Molecular Targets in Human Cells

| Target/Process | Cell Line | Effective Concentration (µM) | Observed Effect | Reference |

| p-STAT3 Inhibition | Prostate Cancer Cells | 5 - 10 | Dose-dependent decrease in p-STAT3 protein expression. | [1] |

| CCL2 Secretion | Prostate Cancer Cells | 5 - 10 | Dose-dependent reduction in CCL2 secretion. | [1] |

| GPX4 Expression | Lung Cancer Cells | Not specified | Blocking of GPX4 protein expression. | [3] |

| Apoptosis Induction | Head and Neck Squamous Carcinoma Cells | Not specified | Initiation of apoptosis. | [5] |

| Ferroptosis Induction | Lung Cancer Cells | Not specified | Induction of ferroptosis. | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Dihydroisotanshinone I's molecular targets.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of Dihydroisotanshinone I (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[8][9][10][11][12]

-

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., STAT3, p-STAT3, GPX4) followed by a secondary antibody conjugated to a detection molecule.

-

Protocol:

-

Treat cells with Dihydroisotanshinone I for the specified time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-GPX4) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14][15][16]

-

Transwell Migration Assay

This assay is used to assess the migratory capacity of cells in vitro.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

-

Protocol:

-

Pre-coat the Transwell inserts (typically with 8 µm pores) if necessary.

-

Place the inserts into a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.

-

Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts. Dihydroisotanshinone I can be added to the upper chamber, lower chamber, or both, depending on the experimental design.

-

Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).

-

Stain the cells with a staining solution (e.g., crystal violet).

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope in several random fields to quantify migration.[7][17][18][19]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Dihydroisotanshinone I and a general workflow for its target identification.

Caption: Dihydroisotanshinone I inhibits the JAK2/STAT3 signaling pathway.

Caption: Dihydroisotanshinone I induces ferroptosis by inhibiting GPX4.

Caption: General workflow for identifying molecular targets of Dihydroisotanshinone I.

Conclusion and Future Directions

Dihydroisotanshinone I is a promising natural compound with multi-target anti-cancer activity. Its ability to concurrently inhibit the pro-proliferative JAK2/STAT3 pathway and induce regulated cell death through both ferroptosis and apoptosis makes it a compelling candidate for further drug development. The inhibition of GPX4 and STAT3 phosphorylation are key molecular events mediating its therapeutic effects.

Future research should focus on elucidating the direct binding interactions between Dihydroisotanshinone I and its protein targets. Quantitative biochemical assays to determine binding affinities (Kd) and inhibition constants (Ki) are crucial for a comprehensive understanding of its mechanism of action and for guiding medicinal chemistry efforts to develop more potent and selective analogs. Furthermore, in vivo studies in relevant animal models are necessary to validate these molecular targets and to assess the therapeutic potential of Dihydroisotanshinone I in a preclinical setting.

References

- 1. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Dihydroisotanshinone I combined with radiation inhibits the migration ability of prostate cancer cells through DNA damage and CCL2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. broadpharm.com [broadpharm.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. corning.com [corning.com]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Dihydroisotanshinone II: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydroisotanshinone II, a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-CH₂ | 3.25 | m | |

| 1-CH₂ | 2.99 | m | |

| 2-CH₂ | 1.83 | m | |

| 3-CH₂ | 1.73 | m | |

| 4-C | |||

| 5-C | |||

| 6-CH | 7.50 | d | 8.0 |

| 7-CH | 7.58 | d | 8.0 |

| 8-CH | |||

| 9-C | |||

| 10-C | |||

| 11-C=O | |||

| 12-C=O | |||

| 13-C | |||

| 15-CH | 3.55 | m | |

| 16-CH₃ | 1.35 | d | 7.0 |

| 17-CH₃ | 1.33 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 29.8 |

| 2 | 19.3 |

| 3 | 36.7 |

| 4 | 37.7 |

| 5 | 145.8 |

| 6 | 123.8 |

| 7 | 129.5 |

| 8 | 117.4 |

| 9 | 150.9 |

| 10 | 127.4 |

| 11 | 183.7 |

| 12 | 177.2 |

| 13 | 123.1 |

| 15 | 34.1 |

| 16 | 21.5 |

| 17 | 21.4 |

| 18 | 21.2 |

| 19 | 19.3 |

| 20 | 29.8 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula |

| HR-ESI-MS | Positive | 297.1485 [M+H]⁺ | C₁₉H₂₀O₃ |

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory procedures for the isolation and characterization of natural products.

Isolation and Purification: this compound was isolated from the ethanol extract of the dried roots of Salvia miltiorrhiza. The crude extract was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive HF-X mass spectrometer to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathway

While specific studies on the anticancer signaling pathways of this compound are limited, research on related tanshinones, such as Dihydrotanshinone I, provides valuable insights into its potential mechanisms of action. Dihydrotanshinone I has been shown to inhibit the growth of various cancer cells by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

A plausible signaling pathway for the anticancer activity of tanshinones involves the inhibition of the STAT3 signaling pathway.

Caption: Proposed mechanism of anticancer action of this compound via inhibition of the STAT3 signaling pathway.

This guide serves as a foundational resource for researchers investigating the chemical and biological properties of this compound. The provided spectroscopic data and experimental context will facilitate further studies into its potential as a therapeutic agent.

Methodological & Application

Dihydroisotanshinone II experimental protocol for cell culture

Audience: Researchers, scientists, and drug development professionals.

Topic: Dihydroisotanshinone Experimental Protocol for Cell Culture

Introduction

Dihydroisotanshinone I (DT) and its related compounds, such as Tanshinone IIA (Tan IIA), are lipophilic diterpenoids extracted from the root of Salvia miltiorrhiza (Danshen), a perennial plant widely used in traditional Chinese medicine.[1][2][3] These compounds have demonstrated significant anti-cancer properties across a variety of cancer types, including breast, prostate, lung, endometrial, and hepatocellular carcinomas.[2][3][4][5][6] Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death—both apoptosis and ferroptosis—and the inhibition of cancer cell proliferation, migration, and invasion.[1][3][4]

These application notes provide an overview of the cellular effects of Dihydroisotanshinone and detailed protocols for its use in cell culture experiments. The methodologies described are based on published research and are intended to serve as a guide for investigating the anti-tumor activities of this compound.

Note: While the user requested information on Dihydroisotanshinone II, the available research literature predominantly focuses on the closely related compounds Dihydroisotanshinone I (DT) and Tanshinone IIA (Tan IIA). Due to their structural similarity and often comparable biological activities, the protocols and data presented here are derived from studies on these compounds and are expected to be highly relevant and adaptable for this compound.

Cellular Mechanisms and Signaling Pathways

Dihydroisotanshinone exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

1. Induction of Apoptosis and Ferroptosis: Dihydroisotanshinone is a potent inducer of apoptosis, the process of programmed cell death. In various cancer cell lines, treatment with Dihydroisotanshinone leads to the activation of caspases (caspase-3 and -9), cleavage of Poly (ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.[1][7] Additionally, it has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. This is achieved by inhibiting the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.[1][3][4]

2. PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation, and it is often hyperactivated in cancer. Tanshinones have been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[8] This inhibition contributes to the suppression of cell proliferation and the induction of apoptosis.[9]

3. MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades like ERK1/2, JNK, and p38 MAPK, is involved in regulating cellular responses to a wide range of stimuli, including stress, and plays a dual role in cancer progression. Tanshinone IIA has been shown to activate the p38 MAPK pathway, which can lead to apoptosis.[10] It can also modulate the Ras/MAPK pathway, contributing to its anti-proliferative effects.

4. STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and invasion. Dihydroisotanshinone I has been found to inhibit the STAT3 signaling pathway by decreasing the phosphorylation of STAT3, preventing its nuclear translocation, and subsequently downregulating its target genes like CCL2 and Skp2, which are involved in cancer cell migration and metastasis.[3][5]

Signaling Pathway Diagrams

References

- 1. Induction of ferroptosis and apoptosis in endometrial cancer cells by dihydroisotanshinone I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]

- 5. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of ferroptosis and apoptosis in endometrial cancer cells by dihydroisotanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dissolution of Dihydroisotanshinone II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisotanshinone II is a lipophilic diterpenoid compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen). Like other tanshinones, it exhibits poor aqueous solubility, presenting a significant challenge for formulation in in vivo studies. This document provides detailed application notes and protocols for the dissolution of this compound for preclinical research, drawing upon established methods for structurally similar compounds. The provided protocols aim to achieve a stable and biocompatible formulation suitable for administration in animal models.

Physicochemical Properties and Solubility

This compound is a fat-soluble compound, a characteristic shared with other tanshinones like cryptotanshinone, which is known to be soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, and ether, but only slightly soluble in water (0.00976 mg/mL)[1]. This inherent lipophilicity necessitates the use of non-aqueous solvents or specialized formulation strategies to achieve concentrations suitable for in vivo administration.

Recommended Vehicles for In Vivo Administration

The selection of an appropriate vehicle is critical to ensure the solubility, stability, and bioavailability of this compound, while minimizing potential toxicity from the excipients themselves. Based on in vivo studies of structurally related tanshinones, several vehicle compositions can be considered.

Table 1: Vehicle Compositions for In Vivo Administration of Tanshinones

| Vehicle Composition | Compound | Administration Route | Animal Model | Dosage | Reference |

| 2.5% DMSO in sterile saline | Dihydroisotanshinone I | Intraperitoneal (IP) | Xenograft nude mice | 30 mg/kg | [2] |

| Not specified | Tanshinone IIA | Intraperitoneal (IP) | Diabetic C57BL/6 mice | 10 and 30 mg/kg | [3] |

| Not specified | Tanshinone IIA & Cryptotanshinone | Intraperitoneal (IP) | Mice | 10 mg/kg | [4] |

| DMSO (vehicle control) | Dihydrotanshinone I | Not specified | H. pylori-infected mice | Not applicable | [5] |

Experimental Protocols

The following protocols are recommended for the preparation of this compound formulations for in vivo studies. It is crucial to perform small-scale pilot formulations to assess the solubility and stability of this compound in the chosen vehicle at the desired concentration before preparing a large batch for animal studies.

Protocol 1: DMSO-Based Formulation for Intraperitoneal Injection

This protocol is adapted from a study on Dihydroisotanshinone I and is suitable for achieving a low percentage of DMSO in the final formulation, which is generally well-tolerated in small animal models for intraperitoneal administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% sodium chloride) or Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile, conical microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared.

-

Initial Dissolution in DMSO:

-

Transfer the weighed this compound powder to a sterile conical tube.

-

Add a small, precise volume of DMSO to achieve a high-concentration stock solution. For example, to achieve a final concentration of 2.5% DMSO, you would first dissolve the compound in a volume of DMSO that is 2.5% of your final desired volume.

-

Vortex vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Dilution with Saline/PBS:

-

Gradually add the sterile saline or PBS to the DMSO stock solution while continuously vortexing. Add the aqueous component dropwise to prevent precipitation of the compound.

-

Continue adding the saline or PBS until the final desired volume and concentration are reached.

-

-

Final Formulation: The final formulation should be a clear, homogenous solution. If any precipitation occurs, the formulation may need to be adjusted, for instance, by slightly increasing the percentage of DMSO (not to exceed 5-10% for most in vivo applications, and always justified with appropriate vehicle controls).

-

Sterilization: If the components were not sterile initially, the final formulation can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with DMSO.

-

Storage: Store the formulation protected from light, and preferably prepare it fresh before each administration. If short-term storage is necessary, store at 4°C and visually inspect for any precipitation before use.

Protocol 2: Co-Solvent Formulation for Oral Gavage or Injection

For higher concentrations or alternative administration routes, a co-solvent system involving polyethylene glycol (PEG) and/or other solubilizing agents may be necessary. This approach is common for lipophilic drugs.

Materials:

-

This compound powder

-

DMSO, sterile

-

Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile

-